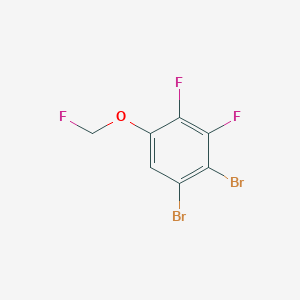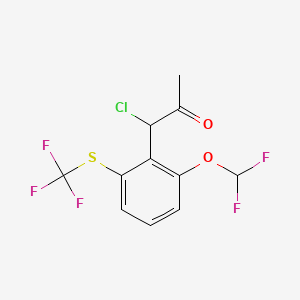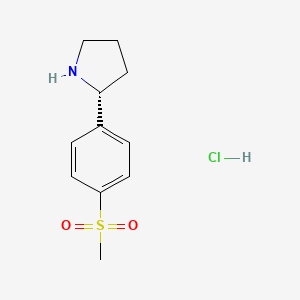
5-Fluoro-2-iodo-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodo-1,3-dimethoxybenzene: is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 5-fluoro-1,3-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-iodo-1,3-dimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The fluorine and iodine atoms can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-2-iodo-1,3-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the effects of halogenated benzene derivatives on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodo-1,3-dimethoxybenzene involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The methoxy groups can also play a role in modulating the compound’s electronic properties and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-1,3-dimethoxybenzene
- 2-Fluoro-5-iodo-1,3-dimethoxybenzene
- 1-Fluoro-3,5-dimethoxybenzene
Comparison: 5-Fluoro-2-iodo-1,3-dimethoxybenzene is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of both fluorine and iodine atoms can enhance the compound’s ability to participate in halogen bonding interactions, which can be important in drug design and materials science .
Propriétés
Formule moléculaire |
C8H8FIO2 |
|---|---|
Poids moléculaire |
282.05 g/mol |
Nom IUPAC |
5-fluoro-2-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
Clé InChI |
ILNIBTLSOJCRIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1I)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


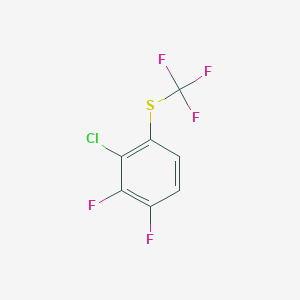

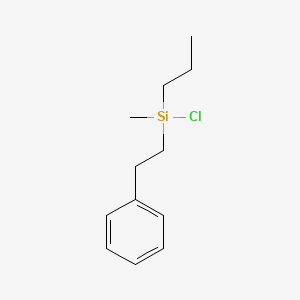
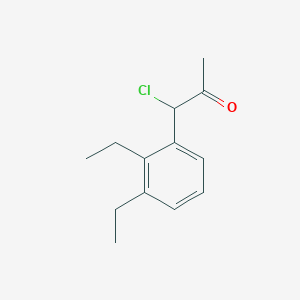
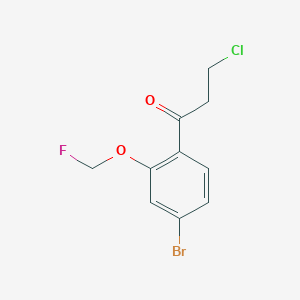
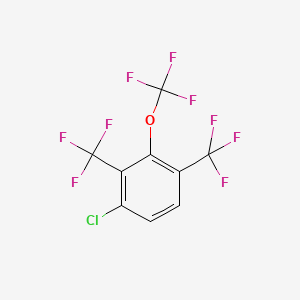
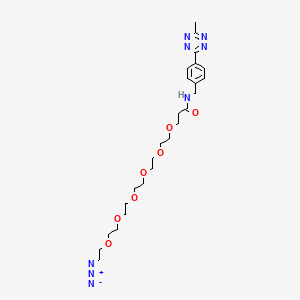
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
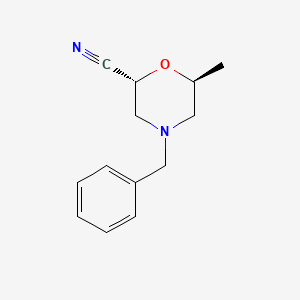
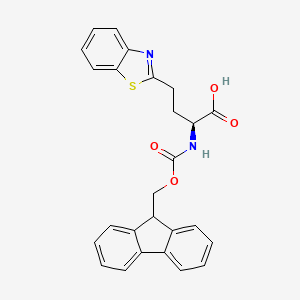
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
